molecular formula C14H16N2S2 B1279486 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline CAS No. 31183-91-2

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline

Cat. No.: B1279486
CAS No.: 31183-91-2
M. Wt: 276.4 g/mol
InChI Key: RAQHRJVDSRBFNH-UHFFFAOYSA-N
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Description

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is an organic compound with the molecular formula C14H16N2S2 and a molecular weight of 276.42 g/mol . This research chemical features a disulfide bridge (-S-S-) connecting two substituted aniline rings, a structure that is of significant interest in the development of novel chemical entities and functional materials. Compounds containing disulfide and aniline motifs serve as key precursors and intermediates in synthetic chemistry . They are particularly valuable in the development of azo dyes and dithiocarbamate derivatives . The disulfide bond is a functional group with notable reactivity and potential for creating polymers or metal-chelating agents, with related thiol-containing heterocycles being investigated for their ability to form complexes with metals such as aluminum and for applications in corrosion inhibition and metal surface treatment . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can refer to the provided Certificate of Analysis for detailed quality control data, including purity and water content specifications .

Properties

IUPAC Name

2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQHRJVDSRBFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459551
Record name 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31183-91-2
Record name 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Deprotonation : The primary amine group of 2-amino-5-methylphenylamine reacts with a base (e.g., NaOH) to form a nucleophilic amide ion.
  • Electrophilic Attack : Carbon disulfide acts as an electrophile, reacting with the amide ion to form a dithiocarbamate intermediate.
  • Oxidative Coupling : The intermediate undergoes oxidation (e.g., using H₂O₂ or I₂) to form the dithio (-S-S-) bridge.

Example Protocol :

  • Reagents : 2-Amino-5-methylphenylamine (1.0 eq), CS₂ (2.5 eq), NaOH (2.0 eq), H₂O₂ (1.5 eq).
  • Conditions : Stirred in ethanol at 60°C for 8 hours.
  • Workup : Cool to 0°C, filter, and recrystallize from ethanol.
  • Yield : 72–78%.

Catalytic Reduction of Nitro Precursors

Nitro-substituted intermediates can be reduced to amines using hydrogenation catalysts. This method is advantageous for avoiding harsh oxidizing agents.

Procedure:

  • Nitro Intermediate Synthesis : React 2-nitro-5-mercaptoaniline with 2-methoxy methyl acetate under inert gas (N₂/Ar).
  • Reduction : Use a Fe/Ni-supported catalyst (10 wt%) in methanol under H₂ pressure (0.5 MPa) at 25–35°C for 12 hours.
  • Isolation : Filter, concentrate, and precipitate with water.

Key Data :

Parameter Value
Catalyst Loading 10% Fe/Ni on Al₂O₃
Temperature 25–35°C
Pressure 0.5 MPa H₂
Yield 85–94%

Oxidative Coupling of Thiol Derivatives

Oxidative coupling of 2-amino-5-methylbenzenethiol is a single-step alternative.

Reaction Setup :

  • Oxidizing Agents : I₂, O₂, or K₃[Fe(CN)₆].
  • Solvent : Ethanol or THF.
  • Mechanism : Radical-mediated dimerization forms the disulfide bond.

Optimized Conditions :

  • 2-Amino-5-methylbenzenethiol (1.0 eq), I₂ (0.5 eq), EtOH, 25°C, 6 hours.
  • Yield : 68% with 99% purity (HPLC).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Purity (%)
Thiolation with CS₂ Scalable, cost-effective Requires toxic CS₂ 72–78 95–98
Catalytic Reduction Mild conditions, high yield Catalyst cost 85–94 >99
Oxidative Coupling Single-step Limited substrate availability 68–75 97–99

Analytical Validation

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.03 (s, 3H, CH₃), 6.29–6.85 (m, aromatic H), 7.32–7.48 (m, NH₂).
  • IR (KBr): 3350 cm⁻¹ (N-H), 1590 cm⁻¹ (C=C), 510 cm⁻¹ (S-S).
  • HPLC : Retention time = 8.2 min (C18 column, MeOH:H₂O 70:30).

Purity Assessment:

  • Recrystallization from ethanol yields >99% purity (melting point: 88.5°C).

Industrial-Scale Considerations

  • Vulcanchem and Finetech report pilot-scale production (10–100 kg batches) using catalytic hydrogenation (Method 2).
  • Key Challenges :
    • Catalyst recycling for cost efficiency.
    • Byproduct formation (e.g., over-reduced sulfides).

Scientific Research Applications

Dyeing and Coloring Agents

Use in Textile Industry
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is also relevant in the textile industry as a dyeing agent. Its chemical structure allows it to form stable complexes with various fibers, resulting in vibrant and long-lasting colors. The compound's application in dye formulations can enhance the colorfastness and overall quality of dyed textiles .

Pigment Production
In addition to direct dyeing applications, this compound can be utilized in the production of pigments. These pigments can be used in various products, from paints to plastics, where color stability and durability are essential .

Organic Synthesis

Reagent in Chemical Reactions
The compound serves as a valuable reagent in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental processes in developing new organic compounds .

Functionality Enhancement
Its dithio group enhances its reactivity, allowing it to be used as a building block for more complex molecules. This functionality is particularly useful in synthesizing pharmaceuticals and agrochemicals, where specific structural attributes are required for biological activity .

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated inhibition of metastasis in vitro; potential for drug development.
Anti-inflammatory EffectsReduced inflammation markers in animal models; potential therapeutic applications.
Dyeing ApplicationsEffective dyeing agent for synthetic fibers; improved colorfastness observed.
Organic SynthesisUtilized as a reagent for synthesizing complex organic molecules; versatile applications noted.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The dithio bridge in the target compound enables reversible bond cleavage under redox conditions, unlike the stable ether or sulfonamide linkages in analogs .

Key Observations :

  • The target compound’s dithio bridge likely requires specialized sulfurization agents (e.g., S₈ or disulfide-exchange catalysts), which may lower yields compared to simpler ether-forming reactions (e.g., 80–95% in furan-aniline synthesis) .
  • Chan-Lam coupling (used for adamantane derivatives) achieves moderate yields (35–74%) due to steric hindrance from bulky substituents .

Physicochemical Properties

Comparative data for selected properties:

Compound Name Molecular Weight (g/mol) Solubility (Polar Solvents) Melting Point (°C) Reference
This compound ~304 Moderate (DMSO, DMF) Not reported Target
N-(Adamantan-1-ylmethyl)-4-methylaniline 285 Low (non-polar solvents) 120–125
2-(Furan-2-yl)-4-methylaniline 189 High (ethanol, acetone) Oil (liquid at RT)
2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline 288 Moderate (methanol) Not reported

Key Observations :

  • The adamantane derivative has low polarity, aligning with its preference for non-polar solvents, whereas the furan-aniline hybrid is highly soluble in polar solvents due to its planar aromatic system .
  • The target compound’s disulfide bond may reduce crystallinity compared to adamantane or sulfonamide analogs, complicating purification .

Key Observations :

  • The target compound’s disulfide bond makes it suitable for stimuli-responsive drug delivery systems, whereas adamantane derivatives show promise in antiviral therapies .
  • Sulfonamide-linked acetamides (e.g., from ) exhibit anti-COVID-19 activity, highlighting the role of sulfonamide groups in enzyme inhibition .

Biological Activity

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, a compound featuring both an amino group and a dithioether linkage, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound contains a dithioether linkage, which is known for its ability to form disulfide bonds with thiol-containing biomolecules. The structure can be represented as follows:

C11H14N2S2\text{C}_{11}\text{H}_{14}\text{N}_2\text{S}_2

This structural configuration allows it to interact with various biological targets, influencing its reactivity and biological effects.

The primary mechanism of action for this compound involves the formation of disulfide bonds with cysteine residues in proteins. This interaction can modulate protein functions and influence various biochemical pathways, making it a valuable tool in biochemical research.

Key Mechanisms:

  • Disulfide Bond Formation: The dithio group can react with thiols to form stable disulfide bonds, altering protein conformation and function.
  • Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of enzymes such as acetylcholinesterase, impacting neurotransmission .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies indicate that similar compounds within the dithioether class have shown cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from dithio compounds have been reported to exhibit significant antiproliferative activity against human cervical (HeLa) and liver (HepG2) cancer cells .

Antimicrobial Activity

Compounds with dithio groups have also been investigated for their antimicrobial properties. The structural features contribute to their ability to disrupt bacterial cell membranes or inhibit essential enzymes within microbial cells.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Anticancer Studies:
    • A study on Mannich bases demonstrated that modifications in the structure could enhance cytotoxicity against resistant cancer cell lines. The findings suggest that the introduction of dithio groups may increase the efficacy of these compounds as anticancer agents .
  • Enzyme Inhibition:
    • Research on dithiocarbamate derivatives indicated that these compounds could effectively inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • Proteomic Applications:
    • The compound has been utilized in proteomics to study protein interactions due to its ability to form covalent bonds with cysteine residues, providing insights into protein dynamics and functions.

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline and its derivatives?

The Chan-Lam coupling reaction is a robust method for synthesizing N-aryl derivatives. For example, Pd(dba)₂ and BINAP in anhydrous dioxolane with NaOt-Bu as a base can yield structurally similar compounds (e.g., N-(4-Methylphenyl)adamantan-2-amine) with isolated yields of 35–74% . Optimization of reaction time (8–24 hours) and stoichiometric ratios is critical. Post-synthesis purification via column chromatography ensures product integrity.

Q. What analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify proton environments and carbon frameworks.
  • Mass spectrometry (MALDI-TOF) : For molecular weight validation.
  • FTIR : To detect functional groups like dithiolate bonds and amine moieties . Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy.

Q. How does the stability of this compound vary under thermal stress?

Decomposition studies under partial confinement reveal primary products like 4-methylaniline, aniline, and propylene glycol. Unconfined samples may release phenyl isocyanate and CO₂, suggesting thermal lability of the dithiolate bond. Monitoring via GC-MS or FTIR under controlled heating (e.g., 100–200°C) is advised .

Advanced Research Questions

Q. How can conflicting data on decomposition pathways be resolved?

Discrepancies in decomposition products (e.g., isocyanate vs. amine dominance) may arise from confinement conditions or catalytic residues. Methodological solutions include:

  • Controlled atmosphere experiments (inert vs. oxidative).
  • Catalyst screening : Residual Pd or ligands may influence pathways .
  • Isotopic labeling : Tracking nitrogen/carbon flow via ¹⁵N/¹³C NMR .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The dithiolate group acts as a redox-active ligand, facilitating electron transfer in Pd-catalyzed reactions. Comparative studies with mono-thiol analogs show enhanced reaction rates due to sulfur’s chelating ability. Kinetic profiling (e.g., variable-temperature NMR) can elucidate intermediate formation .

Q. How does intercalation into organo-clay composites alter the material properties of this compound?

Intercalation increases basal spacing (from 12.4 Å to 15.8 Å in montmorillonite clays), enhancing thermal stability. FTIR confirms Schiff base formation, while SEM/AFM reveal morphological changes (e.g., layered vs. exfoliated structures). Applications in catalysis or sensors require optimizing clay-to-organic ratios .

Methodological Guidance Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Catalyst (Pd(dba)₂), base (NaOt-Bu), solvent (dioxolane)Chan-Lam coupling, column chromatography
Decomposition Temperature (100–200°C), confinementGC-MS, FTIR, isotopic labeling
Material Design Clay type, intercalation timeXRD, SEM, AFM

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